pirazoles
Pyrazoles are a class of organic compounds with the chemical formula C₃H₄N₂. These five-membered heterocycles are characterized by their unique electronic structure and structural rigidity, which contribute to their diverse range of properties and applications in various fields. Pyrazoles possess distinct reactivity due to the presence of both electron-withdrawing nitro groups and electron-donating carbon atoms, making them versatile building blocks for synthesis.
In pharmaceuticals, pyrazoles have been utilized as lead structures in drug development, particularly in the treatment of inflammatory diseases, diabetes, and pain management. Their ability to modulate enzyme activity and bind to protein targets makes them attractive candidates for therapeutic applications. Additionally, these compounds find utility in agrochemicals, acting as herbicides through their ability to inhibit key enzymes involved in plant growth.
Synthetically, pyrazoles can be prepared via various routes including condensation reactions of diazonium salts with primary amines or by the coupling of appropriately functionalized aromatic and aliphatic compounds. Their structural complexity and tunable nature make them valuable tools for both academic research and industrial applications.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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(1-Methyl-1H-pyrazol-5-yl)boronic acid | 720702-41-0 | C4H7BN2O2 |
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2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol | 83467-31-6 | C7H12N2O |
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(1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 | C5H8N2O |
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5-(2-Furyl)-1-methyl-1H-pyrazol-3-ylmethanol | 876728-41-5 | C9H10N2O2 |
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5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole | 852227-86-2 | C6H9ClN2 |
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1H-Pyrazole-1-(N-methylcarboxa | 194852-88-5 | C5H8N4 |
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pyrazole-1-carboxamidine | 4023-00-1 | C4H6N4 |
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1-(2,2-Diethoxyethyl)-4-methyl-1H-pyrazole | 1005631-56-0 | C10H18N2O2 |
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3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | 192661-38-4 | C7H12N2O |
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1-ACETYL-3,5-BIS(PERFLUOROHEXYL)PYRAZOLE | 231953-34-7 | C17H4F26N2O |
Literatura relevante
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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